molecular formula C11H21NO4 B1374273 tert-Butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate CAS No. 849767-19-7

tert-Butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B1374273
CAS No.: 849767-19-7
M. Wt: 231.29 g/mol
InChI Key: NOXASSDKQGKFKZ-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO4. It is a piperidine derivative, characterized by the presence of a tert-butyl group, a hydroxyl group, and a hydroxymethyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate with appropriate reagents to introduce the hydroxyl and hydroxymethyl groups . The reaction conditions typically involve the use of solvents like methanol and water, and reagents such as sodium borohydride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like purification through crystallization or chromatography to ensure the desired product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

tert-Butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

tert-Butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate (CAS: 849767-19-7) is a chemical compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Molecular Formula : C11H21NO4
  • Molecular Weight : 231.29 g/mol
  • CAS Number : 849767-19-7
  • Purity : ≥95% .

The compound exhibits several mechanisms of action that contribute to its biological effects:

  • Inhibition of Enzymes : It has been noted for its ability to inhibit certain enzymes involved in neurodegenerative processes, particularly acetylcholinesterase and β-secretase, which are critical in Alzheimer's disease pathology .
  • Antioxidant Properties : The compound shows potential antioxidant effects by reducing oxidative stress markers in neuronal cells, thus protecting against amyloid-beta-induced toxicity .
  • Cell Viability Enhancement : In vitro studies indicate that this compound can enhance cell viability in astrocytes exposed to toxic agents like Aβ1-42 .

Antiproliferative Effects

Research indicates that this compound may possess antiproliferative properties against various cancer cell lines. For instance, it has shown activity in inhibiting the growth of human breast and ovarian cancer cells with IC50 values ranging from 19.9 to 75.3 µM . The mechanism appears to involve competitive inhibition of key enzymes related to cancer cell proliferation.

Neuroprotective Effects

The compound's neuroprotective effects have been demonstrated through various studies:

  • Astrocyte Protection : In studies involving astrocytes treated with Aβ1-42, the compound exhibited a protective effect by reducing TNF-α levels and enhancing cell viability .
  • Inhibition of Amyloid Aggregation : It has been reported to inhibit amyloid aggregation significantly, which is crucial in preventing Alzheimer's disease progression .

Study on Neurodegenerative Disease Models

In a study evaluating the protective effects of this compound against Aβ-induced toxicity, the compound was found to:

  • Reduce oxidative stress markers.
  • Enhance cell viability in astrocytes when co-administered with Aβ1-42.
    This suggests its potential use as a therapeutic agent in neurodegenerative diseases .

Anticancer Activity Assessment

A comparative study assessed the compound's effects on various cancer cell lines:

Cell LineIC50 (µM)
MDA-MB-23119.9
MCF-775.3
COV31831.5
OVCAR-343.9

The results indicate that this compound effectively inhibits cell viability in these cancer types, suggesting it may serve as a lead compound for further development in cancer therapeutics .

Properties

IUPAC Name

tert-butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-4-9(14)8(6-12)7-13/h8-9,13-14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXASSDKQGKFKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-oxo-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester (14 g) in MeOH (300 mL) was added NaBH4 (12 g) in 12 lots over 1 h period. After completion of addition, the reaction mixture was stirred for 30 min. Removed solvent under reduced pressure, to the residue was added saturated NH4Cl solution (300 mL) and was extracted with EtOAc (300 mL). The organic layer was dried, filtered and concentrated under reduced pressure. The residue was purified by flash silica gel column chromatography by eluting with ethyl acetate to give 4-hydroxy-3-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (10.1 g, cis/trans mixture).
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-oxo-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester (51.59 mmol, 14 g) in methanol (300 mL) was added sodium borohydride (12 g) in 12 portions over 30 min. The reaction mixture was stirred for additional 30 min, and the volatiles were removed under reduced pressure. To the residue was added saturated ammonium chloride (300 mL). The mixture was extracted with ethyl acetate (300 mL), and the organic layer was dried and concentrated under reduced pressure. The residue was purified on a flash silica gel column eluting with ethyl acetate to provide 4-hydroxy-3-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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